4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C6H9ClN4O . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The title compound was obtained from the reaction of hydrazine hydrate and o-vanilin in absolute ethanol .Molecular Structure Analysis
The molecular structure of this compound is almost planar, excluding the methyl H atoms . The molecules are situated on mirror planes, so H atoms of two methyl groups were treated as rotationally disordered over two orientations each .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0464886 g/mol . The topological polar surface area is 72.9 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Research on pyrazole derivatives includes the synthesis and characterization of novel compounds for various applications. For example, Karrouchi et al. (2020) synthesized and characterized a pyrazole derivative, examining its structure, vibrational spectroscopy, and biological evaluation through molecular docking studies, revealing potential antidiabetic and antioxidant activities (Karrouchi et al., 2020). This study underscores the comprehensive approach taken in understanding the properties and potential applications of pyrazole compounds.
Antimicrobial and Antioxidant Activities
Several studies focus on the antimicrobial and antioxidant activities of pyrazole derivatives. Bakhite et al. (2000) synthesized new pyrazoles and evaluated their in vitro antibacterial and antifungal activity, highlighting the pharmaceutical potential of these compounds (Bakhite, Geies, & El-Kashef, 2000). Additionally, El Sadek et al. (2014) explored the antioxidant and antitumor activities of new synthesized aromatic C-nucleoside derivatives containing pyrazole units, demonstrating significant biological activities (El Sadek et al., 2014).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition properties. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, showcasing the potential of these compounds in industrial applications (Paul, Yadav, & Obot, 2020).
Antidiabetic Potential
The antidiabetic potential of pyrazole derivatives has also been explored. Karrouchi et al. (2021) synthesized a novel crystal and assessed its in vitro anti-diabetic potential, indicating the therapeutic applications of these compounds (Karrouchi et al., 2021).
Agricultural Applications
Novel 1,3,4-oxadiazole-2-carbohydrazides have been reported for their antifungal activity potentially targeting succinate dehydrogenase, suggesting applications in agriculture (Wu et al., 2019).
Future Directions
Pyrazoles, including 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, have a wide range of applications in various fields of science . Their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBRQZNXALQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323802 |
Source
|
Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821099 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676348-43-9 |
Source
|
Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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